1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Catalog No.
S575014
CAS No.
115075-59-7
M.F
C₁₉H₂₆O₈
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-...

CAS Number

115075-59-7

Product Name

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid

Molecular Formula

C₁₉H₂₆O₈

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1

InChI Key

ABOLXXZAJIAUGR-JPMMFUSZSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

ibuprofen acyl glucuronide, ibuprofen acyl glucuronide, (R)-isomer, ibuprofen acyl glucuronide, (S)-isomer

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Identification and Availability:

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid (MABG) is a relatively rare organic compound identified by the ChEBI database with the ID CHEBI:88735 . It is listed as a metabolite in the human species (Homo sapiens) but its specific function or biological pathway remains unclear . MABG can be commercially purchased from various chemical suppliers, with prices varying depending on the quantity .

Current Research:

  • Metabolism and biological pathways: Understanding the origin and breakdown of MABG in the human body could provide insights into related metabolic pathways and potentially associated diseases.
  • Synthetic modifications and analogues: MABG's structure could inspire the design and synthesis of novel molecules with potential therapeutic or diagnostic applications.
  • Role in specific diseases: Since MABG is identified as a human metabolite, future studies could investigate its potential involvement in specific diseases or physiological processes.

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, is a complex organic compound characterized by its structure which includes a glucuronic acid moiety linked to an acyl group derived from ibuprofen. This compound belongs to the class of terpene glycosides and has a molecular formula of C19H26O8, with an average mass of approximately 382.406 g/mol .

The compound features a benzene ring substituted with a methyl group and an isobutyl side chain, which contributes to its unique properties. The glucuronic acid component enhances its solubility and bioavailability, making it significant in pharmacological contexts.

Involving 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, releasing ibuprofen and glucuronic acid.
  • Conjugation Reactions: This compound can undergo further conjugation reactions in the liver, which may enhance its pharmacological activity or facilitate excretion.
  • Oxidation: The compound may also participate in oxidation reactions, particularly involving the hydroxyl groups present in the glucuronic acid moiety.

These reactions are crucial for understanding how the compound behaves in biological systems and its metabolic pathways.

The synthesis of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid typically involves:

  • Formation of Ibuprofen: The initial step involves synthesizing ibuprofen through the Friedel-Crafts acylation of isobutylbenzene.
  • Glucuronidation: The next step involves conjugating ibuprofen with glucuronic acid. This is often achieved using glucuronosyltransferases, enzymes that facilitate the transfer of glucuronic acid to various substrates.
  • Purification: Following synthesis, the compound is purified through techniques such as chromatography to isolate the desired product from byproducts.

These methods ensure high yields and purity of the final product.

The primary applications of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid include:

  • Pharmaceuticals: As a metabolite of ibuprofen, it is used in formulations aimed at enhancing drug efficacy and patient compliance.
  • Research: It serves as a model compound in studies investigating drug metabolism and pharmacokinetics.
  • Therapeutics: Its anti-inflammatory properties make it relevant in developing treatments for conditions like arthritis and other inflammatory disorders.

Interaction studies involving 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid have focused on:

  • Drug Interactions: Investigating how this compound interacts with other medications metabolized by similar pathways, particularly those processed by UDP-glucuronosyltransferases.
  • Biological Targets: Studies assessing its binding affinity to cyclooxygenase enzymes have shown that while it retains some activity, its conjugated form may exhibit different pharmacodynamics compared to free ibuprofen.

These studies are essential for understanding potential side effects and optimizing therapeutic regimens.

Several compounds share structural or functional similarities with 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid. Notable examples include:

Compound NameStructureUnique Features
IbuprofenC13H18O2Non-steroidal anti-inflammatory drug (NSAID), widely used for pain relief.
AcetaminophenC8H9NO2Analgesic and antipyretic properties; differs in mechanism of action compared to ibuprofen.
KetoprofenC15H14O3Another NSAID with anti-inflammatory properties; has a different side chain structure.

The uniqueness of 1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid lies in its glucuronidated form which enhances solubility and bioavailability compared to its parent compounds while retaining therapeutic efficacy.

Physical Description

Solid

XLogP3

2

Other CAS

115075-59-7

Wikipedia

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Dates

Modify: 2024-04-14

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